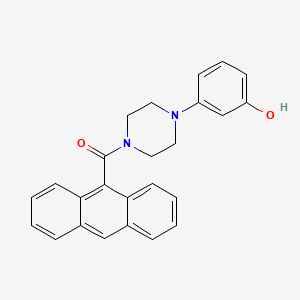
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines with a variety of applications in medicinal chemistry, particularly as central nervous system agents. The unique structure of this compound, featuring both an anthracenylcarbonyl and a hydroxyphenyl group, suggests potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Core: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Anthracenylcarbonyl Group: This step may involve the acylation of piperazine with an anthracenylcarbonyl chloride under basic conditions.
Attachment of the Hydroxyphenyl Group: The final step could involve a nucleophilic substitution reaction where a hydroxyphenyl halide reacts with the piperazine derivative.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of organic semiconductors.
Biology
Medicine
Therapeutics: Possible use in the development of new therapeutic agents targeting the central nervous system.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The anthracenylcarbonyl and hydroxyphenyl groups may enhance binding affinity or specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(4-methylphenyl)-4-(3-hydroxyphenyl)-
- Piperazine, 1-(9-anthracenylcarbonyl)-4-(4-methoxyphenyl)-
Uniqueness
The presence of both an anthracenylcarbonyl and a hydroxyphenyl group in Piperazine, 1-(9-anthracenylcarbonyl)-4-(3-hydroxyphenyl)- makes it unique compared to other piperazine derivatives. These functional groups may confer distinct chemical reactivity and biological activity, potentially leading to novel applications in various fields.
Properties
CAS No. |
647854-34-0 |
|---|---|
Molecular Formula |
C25H22N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
anthracen-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H22N2O2/c28-21-9-5-8-20(17-21)26-12-14-27(15-13-26)25(29)24-22-10-3-1-6-18(22)16-19-7-2-4-11-23(19)24/h1-11,16-17,28H,12-15H2 |
InChI Key |
YTIFAMUFYNIWOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)O)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
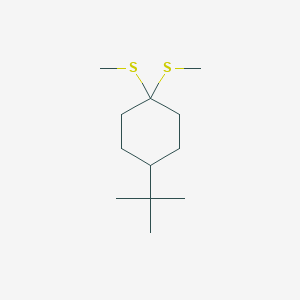
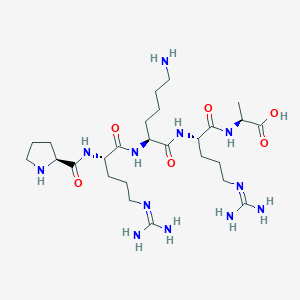
![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
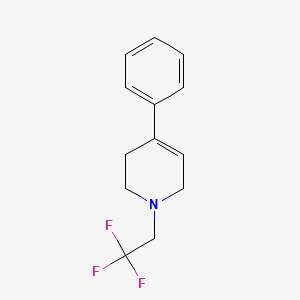
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
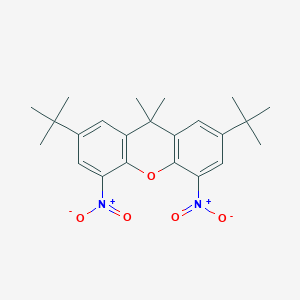
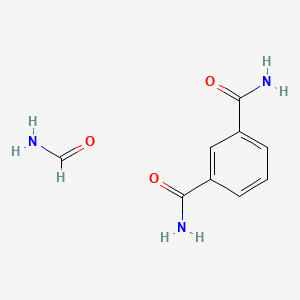
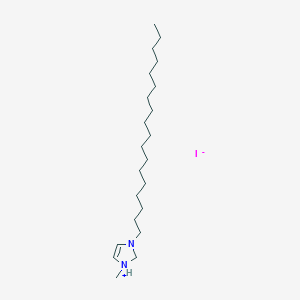
![2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12598338.png)
![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)
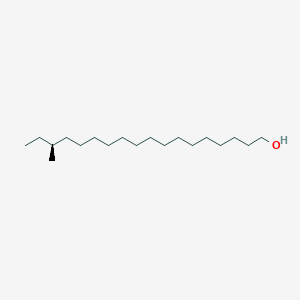
![Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-](/img/structure/B12598354.png)
